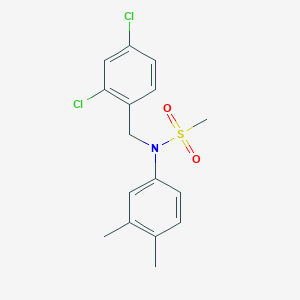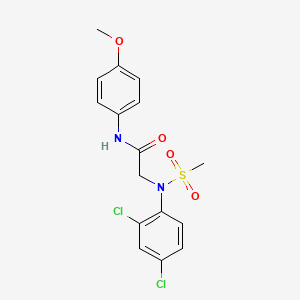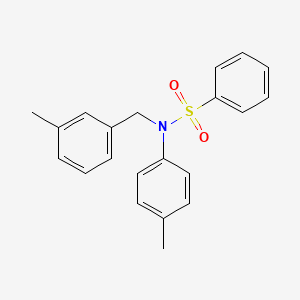
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as A-438079, is a selective antagonist of P2X7 receptor. The P2X7 receptor is a member of the purinergic family of receptors and is involved in the regulation of several biological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a selective antagonist of P2X7 receptor, which is expressed on various immune cells, including macrophages, microglia, and T cells. Activation of P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the formation of inflammasome, which is a key player in the pathogenesis of various inflammatory diseases. This compound blocks the activation of P2X7 receptor, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. This compound has also been shown to reduce the formation of inflammasome, which is a key player in the pathogenesis of various inflammatory diseases. In vivo studies have shown that this compound reduces pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptor and does not affect other purinergic receptors. This compound is also stable and can be easily synthesized. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. This compound is also relatively expensive compared to other P2X7 receptor antagonists.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications in cancer. P2X7 receptor is overexpressed in several types of cancer, and this compound has been shown to inhibit the growth of cancer cells in vitro. Another direction is to investigate its potential therapeutic applications in neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, future research can focus on improving the solubility and bioavailability of this compound to make it more suitable for in vivo studies.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-14-8-10-19(25-2)20(12-14)27(23,24)22-17-13-15(21)9-11-18(17)26-16-6-4-3-5-7-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIISQSRTCDJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-tert-butylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B3503719.png)



![methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3503736.png)
![N-(4-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3503738.png)

![3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B3503750.png)
![methyl 4-methyl-3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3503762.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3503770.png)
![N-(2-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503774.png)
![[4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenyl]acetic acid](/img/structure/B3503779.png)

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3503798.png)
